
Inecalcitol
Overview
Description
Inecalcitol is a synthetic analogue of calcitriol, the naturally active metabolite of vitamin D. It is known for its potent antiproliferative effects and significantly lower hypercalcemic activity compared to calcitriol . This compound has been investigated for its potential use in treating various conditions, including prostate cancer, psoriasis, and hyperparathyroidism .
Preparation Methods
The synthesis of inecalcitol involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as hydroxylation, esterification, and cyclization . Industrial production methods may involve optimizing these reactions to achieve higher yields and purity, often using advanced techniques like chromatography for purification .
Chemical Reactions Analysis
Inecalcitol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its activity or reducing side effects.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are often analogues of this compound with modified biological activities .
Scientific Research Applications
Inecalcitol has been extensively studied for its applications in various fields:
Mechanism of Action
Inecalcitol exerts its effects by activating the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium homeostasis, cell proliferation, and differentiation . By enhancing coactivator binding to the VDR, this compound exhibits superagonistic activity, leading to potent antiproliferative effects . The molecular targets and pathways involved include the regulation of calcium absorption, storage in bones, and excretion by the kidneys .
Comparison with Similar Compounds
Inecalcitol is unique among vitamin D analogues due to its high antiproliferative activity and low hypercalcemic potential . Similar compounds include:
Calcitriol: The naturally active form of vitamin D, known for its role in calcium homeostasis but with higher hypercalcemic activity.
Alfacalcidol: Another vitamin D analogue with similar applications but different pharmacokinetic properties.
Paricalcitol: A synthetic vitamin D analogue used to treat secondary hyperparathyroidism with lower hypercalcemic activity compared to calcitriol.
This compound’s unique properties make it a promising candidate for developing new therapies with improved safety and efficacy profiles .
Biological Activity
Inecalcitol is a synthetic analog of 1α,25-dihydroxyvitamin D3 (calcitriol) that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and pharmacological properties.
This compound exhibits its biological effects primarily through modulation of gene expression and signaling pathways involved in cell proliferation and apoptosis. It is significantly more potent than calcitriol in inhibiting the growth of various cancer cell lines.
- Prostate Cancer : In studies involving androgen-sensitive LNCaP prostate cancer cells, this compound demonstrated an 11-fold increase in potency compared to calcitriol, with an effective dose (ED50) of 2.1 × 10⁻⁹ M. It effectively reduced the expression of crucial oncogenic factors such as ETV1 and Pim-1, which are upregulated in prostate cancer .
- Chronic Myeloid Leukemia (CML) : this compound has shown synergistic effects when combined with tyrosine kinase inhibitors (TKIs) like imatinib and dasatinib. In vitro studies revealed that combinations with this compound enhanced the antiproliferative activities against K-562 cells, achieving GI50 values as low as 580 pM for imatinib and 0.51 pM for dasatinib .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. In mouse models, the maximum tolerated dose (MTD) was found to be significantly higher than that of calcitriol, indicating a lower risk of hypercalcemia:
- Half-life : The plasma half-life of this compound was approximately 18.3 minutes post-administration.
- Maximum Tolerated Dose : The MTD was determined to be 30 μg/mouse (1,300 μg/kg), making it 480 times less hypercalcemic than calcitriol .
Table 1: Summary of Antiproliferative Effects of this compound
Cancer Type | Cell Line | ED50 (M) | Combination Agents | Synergistic Effect |
---|---|---|---|---|
Prostate Cancer | LNCaP | 2.1 × 10⁻⁹ | None | Yes |
Chronic Myeloid Leukemia | K-562 | 5.6 µM | Imatinib / Dasatinib | Yes |
Squamous Cell Carcinoma | SCC | Not specified | None | Yes |
Research Findings
- Prostate Cancer : A study indicated that this compound inhibited tumor growth in xenograft models without significant hypercalcemic effects. This suggests that it may be a safer alternative to calcitriol for cancer therapy .
- CML Synergy : In combination treatments with TKIs, this compound significantly increased cell death rates across various CML cell lines, with notable success against resistant strains like LAMA84-s, which showed up to 78% cell death when treated with dasatinib and this compound .
- Apoptotic Induction : this compound has been associated with strong induction of apoptosis in cancer cells, evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Properties
IUPAC Name |
(1R,3R)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h9-10,18,21-24,27-29H,6-8,11-12,14-17H2,1-4H3/b20-10+/t18-,21-,22-,23-,24-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGRMHMXKPQNGF-WNSNRMDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC#CC(C)(C)O)[C@H]1CC[C@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870084 | |
Record name | Inecalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Inecalcitol is an analogue of calcitriol, the naturally active metabolite of vitamin D. Calcitriol and their analogues activate the vitamin D receptor (VDR). Vitamin D has a major role in regulating calcium absorption from the gut, storage in mineral form in the bones, and excretion by the kidney and effectively prevents rickets in infants. Vitamin D and calcitriol can cause hypercalcemia at high or frequently repeated doses; in turn, hypercalcemia can cause kidney toxicity by accumulation of calcium-containing micro-crystals and heart and muscle dysfunction by impairing contractions. [Hybrigenics Website] The mechanism of action is currently unknown, but it is proposed that inecalcitol exerts its superagonistic action through enhancing coactivator binding by the VDR. | |
Record name | Inecalcitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
163217-09-2 | |
Record name | Inecalcitol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inecalcitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Inecalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INECALCITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05FZV98342 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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